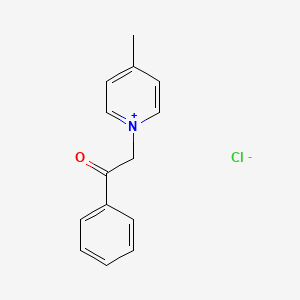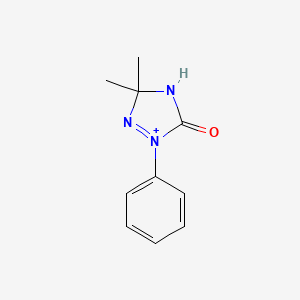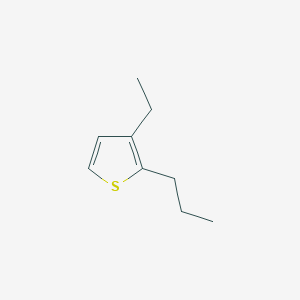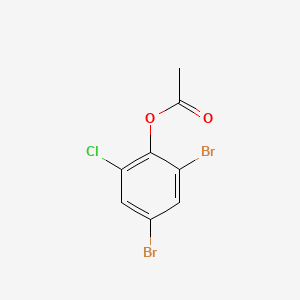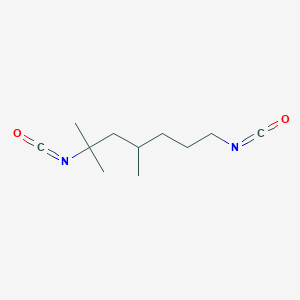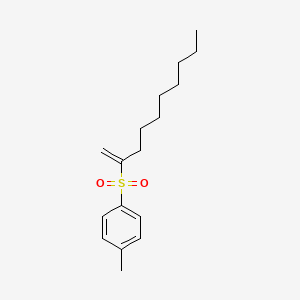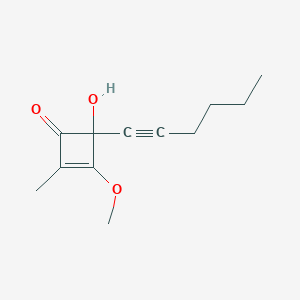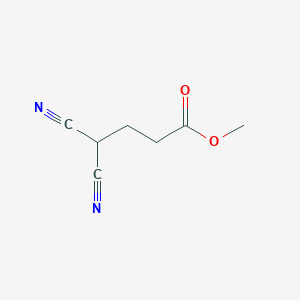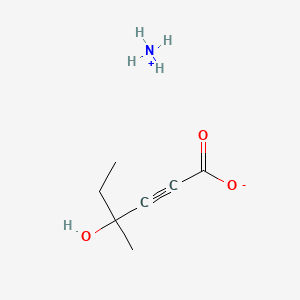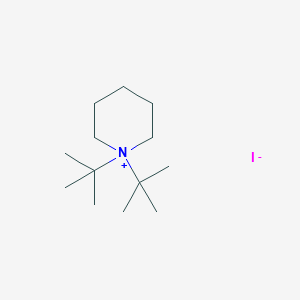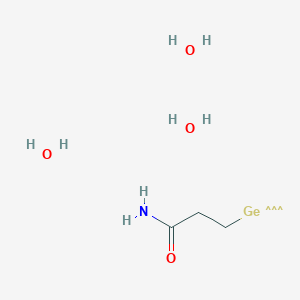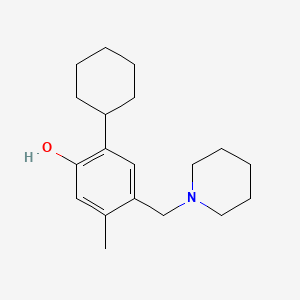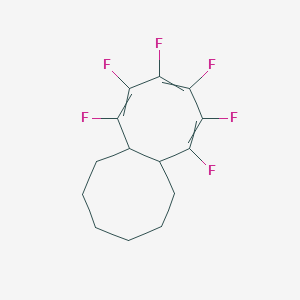
7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene typically involves the fluorination of precursor hydrocarbons. One common method involves the use of hexafluoropropylene as a starting material, which undergoes a series of reactions including hydrogenation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs high-pressure and high-temperature conditions to ensure complete fluorination and cyclization. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its unique interaction with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and specialty coatings
Mechanism of Action
The mechanism by which 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene exerts its effects is primarily through its strong electron-withdrawing fluorine atoms. These atoms stabilize reactive intermediates and enhance the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes and reaction products .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: Known for its use as a solvent in organic synthesis.
Hexafluoropropylene: Used as a precursor in the synthesis of various fluorinated compounds.
Hexafluoroacetone: Employed in the production of fluorinated polymers and as a reagent in organic synthesis.
Uniqueness
7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene stands out due to its unique structure, which combines multiple fluorine atoms with a cyclic hydrocarbon framework. This combination imparts exceptional stability and reactivity, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
112313-06-1 |
|---|---|
Molecular Formula |
C14H14F6 |
Molecular Weight |
296.25 g/mol |
IUPAC Name |
7,8,9,10,11,12-hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene |
InChI |
InChI=1S/C14H14F6/c15-9-7-5-3-1-2-4-6-8(7)10(16)12(18)14(20)13(19)11(9)17/h7-8H,1-6H2 |
InChI Key |
KJIUQNJFQNTTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(CC1)C(=C(C(=C(C(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


